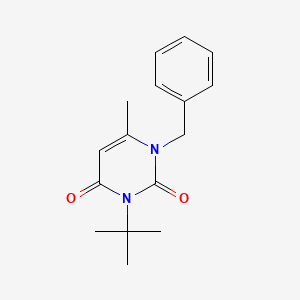![molecular formula C18H16ClN3O4 B5577751 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide](/img/structure/B5577751.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of oxadiazole derivatives often begins with precursor molecules like 4-chlorophenoxyacetic acid, progressing through esterification, hydrazide formation, and ring closure reactions to yield the desired oxadiazole core. Subsequent substitution at specific positions allows for the incorporation of diverse functional groups, tailoring the compound's physical and chemical properties for desired applications (Siddiqui et al., 2014).
Molecular Structure Analysis
Molecular structure determination techniques such as X-ray diffraction, IR, NMR, and mass spectrometry provide detailed insights into the geometry, bonding patterns, and electronic structure of oxadiazole derivatives. These analyses are crucial for confirming the successful synthesis of the target compound and for understanding its structural characteristics, which directly influence its chemical reactivity and physical properties (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Oxadiazole derivatives undergo various chemical reactions, including substitution and ring-fission reactions, which can significantly alter their chemical properties and potential applications. The reactivity of these compounds is influenced by the nature of the substituents on the oxadiazole ring and the presence of electron-donating or withdrawing groups (Jäger et al., 2002).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different environments and for its formulation in various applications. The crystal packing and hydrogen bonding patterns, for instance, can influence the compound's stability and solubility (Kumarasinghe et al., 2009).
Scientific Research Applications
Synthesis and Chemical Properties
Compounds containing 1,2,4-oxadiazole rings, similar to the core structure of N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethoxybenzamide, have been extensively studied for their unique chemical properties. These compounds are synthesized through various methods, including the cyclization of hydrazides or amidoximes, and are characterized by their stability and reactivity, making them valuable in the synthesis of more complex molecules (Machado et al., 2005).
Biological Activities
The incorporation of the 1,2,4-oxadiazole moiety and chlorophenyl groups into compounds has been associated with various biological activities. For example, derivatives of 1,3,4-oxadiazoles have been evaluated for their antimicrobial properties, showing promise as potential antimicrobial agents (Siddiqui et al., 2014). Moreover, compounds with a similar structure have been investigated for their anticancer activities, with some derivatives demonstrating significant efficacy against various cancer cell lines (Ravinaik et al., 2021).
Material Science Applications
Compounds containing dimethoxybenzamide groups and heterocyclic rings like oxadiazoles are also of interest in material science. Their unique electronic and structural properties make them suitable candidates for use in the development of new materials, such as polymers with specific functionalities or electronic devices (Butt et al., 2005).
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-24-13-4-3-5-14(25-2)16(13)18(23)20-10-15-21-17(22-26-15)11-6-8-12(19)9-7-11/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPGKAVMHASSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5577675.png)

![1-cyclopropyl-N-[3-(1H-indol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5577682.png)
![1-(2,4-dichlorobenzyl)-4-(1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5577688.png)
![N-(tert-butyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5577691.png)
![2-(tert-butylsulfonyl)-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B5577696.png)
![3-({[2-methyl-5-(phenylsulfonyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5577698.png)
![N-[3-(acetylamino)phenyl]-2-(1H-benzimidazol-2-ylthio)acetamide](/img/structure/B5577710.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5577718.png)
![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)
![2-(1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5577743.png)
![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)